molecular formula C10H10N4O3S B2979237 N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 941869-12-1

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2979237
CAS RN: 941869-12-1
M. Wt: 266.28
InChI Key: ZYGJTXFPJCHMBU-UHFFFAOYSA-N
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Description

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C10H10N4O3S and its molecular weight is 266.28. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research into N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide and its derivatives focuses on the synthesis of novel compounds with potential therapeutic applications. These compounds serve as key intermediates in the preparation of various heterocyclic compounds, showcasing their versatility in drug development and chemical synthesis.

  • Heterocyclic Synthesis with Thiophene-2-Carboxamide : A study demonstrated the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide through reactions leading to various pyrimidinone derivatives. These compounds were evaluated for their antibiotic and antibacterial properties, highlighting the potential for developing new therapeutic agents (Ahmed, 2007).

  • Novel Synthetic Approaches : Another research effort explored using 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. This work illustrates the compound's role in synthesizing complex molecular architectures, which could have implications in pharmaceutical research and material science (El-Meligie et al., 2020).

Antimicrobial and Anti-Inflammatory Applications

The development of antimicrobial and anti-inflammatory agents is a significant area of application for this compound and its derivatives. Research in this field aims to address the growing need for new drugs capable of combating resistant strains of bacteria and reducing inflammation.

  • Antimicrobial Activity : A study focused on the synthesis and antimicrobial evaluation of derivatives such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. These compounds demonstrated notable activity against strains like Proteus vulgaris and Pseudomonas aeruginosa, suggesting their potential as bases for developing new antimicrobial drugs (Kolisnyk et al., 2015).

  • Anti-Inflammatory and Analgesic Agents : The synthesis of novel compounds derived from visnaginone and khellinone, incorporating the thiophene carboxamide structure, was investigated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research highlights the therapeutic potential of these compounds in treating pain and inflammation (Abu‐Hashem et al., 2020).

properties

IUPAC Name

N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c1-14-7(11)6(9(16)13-10(14)17)12-8(15)5-3-2-4-18-5/h2-4H,11H2,1H3,(H,12,15)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJTXFPJCHMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)NC(=O)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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